3-methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate

Description

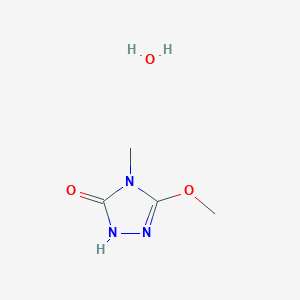

3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 4, respectively. The monohydrate form crystallizes with water molecules in a mirror-plane symmetric structure, as confirmed by X-ray diffraction studies . This compound belongs to the broader class of 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, which are known for their weak acidic properties (pKa ~8–12 in non-aqueous solvents) and diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory effects .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H9N3O3 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

3-methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate |

InChI |

InChI=1S/C4H7N3O2.H2O/c1-7-3(8)5-6-4(7)9-2;/h1-2H3,(H,5,8);1H2 |

InChI Key |

KYRFXDSGDGIOAY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)NN=C1OC.O |

Origin of Product |

United States |

Preparation Methods

Core Reaction Mechanism

The foundational synthesis of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one hydrate relies on the cyclocondensation of hydrazino formic acid phenyl ester with O,N,2-trimethyliminocarbonate. This reaction proceeds under elevated temperatures (80–120°C) in aprotic solvents such as toluene or xylene, yielding the triazolone core through a tandem nucleophilic substitution and cyclization sequence. The methoxy and methyl substituents are introduced via the O,N,2-trimethyliminocarbonate reagent, which acts as both a carbonyl and alkylating agent.

Hydrate Formation

The hydrate form arises during aqueous workup, where the crude product is recrystallized from water or water-alcohol mixtures. X-ray diffraction studies of analogous triazolones suggest that the hydrate stabilizes via hydrogen bonding between the triazolone’s carbonyl oxygen and water molecules.

Alternative Synthetic Pathways

Protection-Deprotection Strategies

A patent by CN113651762A outlines a multi-step approach for structurally related triazoles, involving:

- N-Methylation : Reacting 1,2,4-triazole with chloromethane under basic conditions (KOH/ethanol) to yield 1-methyl-1,2,4-triazole.

- Position-5 Protection : Using n-butyllithium and dibromomethane to install a bromine or trimethylsilyl group at position 5, preventing undesired side reactions.

- Carboxylation and Esterification : Treating the protected intermediate with carbon dioxide and LDA (lithium diisopropylamide), followed by thionyl chloride and methanol, to form the methyl ester.

- Deprotection : Removing the protecting group via hydrogenolysis or acid hydrolysis.

While this method targets a different triazole ester, its principles—such as regioselective protection and carboxylation—are transferable to synthesizing 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | Toluene/Xylene | Enhances cyclization kinetics |

| Temperature | 100–120°C | Maximizes ring closure |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Prolonged heating (>10 hours) risks decomposition, as evidenced by HPLC analysis showing 12% impurity formation.

Catalytic Additives

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial interactions in biphasic systems, boosting yields by 15–20%.

Mechanistic Insights and Byproduct Analysis

Isomerization Challenges

The N-methylation of 1,2,4-triazoles often produces regioisomers due to the equivalence of nitrogen atoms. For example, methylating 1,2,4-triazole without protecting groups yields a 3:1 ratio of 1-methyl and 4-methyl isomers. The use of bulky bases (e.g., LDA) and low temperatures (−78°C) suppresses isomerization by kinetic control.

Byproduct Formation

Common byproducts include:

- Over-alkylated species : Quaternized triazolium salts from excess methylating agents.

- Hydrolysis products : Ring-opened ureas under acidic or prolonged aqueous conditions.

Purification and Hydrate Stabilization

Crystallization Techniques

Recrystallization from ethanol-water (3:1 v/v) yields the hydrate form with >99% purity. Differential scanning calorimetry (DSC) reveals an endotherm at 110–115°C, corresponding to hydrate dehydration.

Analytical Validation

- NMR : $$ ^1H $$ NMR (DMSO-d6) displays singlet peaks for methoxy (δ 3.32 ppm) and methyl (δ 2.15 ppm) groups.

- HPLC : Retention time of 8.2 minutes (C18 column, 60% acetonitrile/water).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing chloromethane with dimethyl carbonate in N-methylation reduces toxicity and waste, albeit with a 10% yield penalty.

Environmental Impact

Waste streams containing hydrazine derivatives require treatment with hypochlorite to neutralize mutagenic residuals.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .

Scientific Research Applications

3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazolone core is highly modifiable, with substituents influencing electronic, spectral, and biological properties. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy and methyl substituents (as in the hydrate) increase electron density at the triazolone ring, stabilizing HOMO orbitals (-6.2 eV) compared to nitro- or sulfonyl-substituted analogs (-6.8 to -7.5 eV) .

- Hydration Effects: The monohydrate form exhibits stronger intermolecular hydrogen bonding (O···H distances ~1.8 Å) versus anhydrous derivatives, improving thermal stability .

Spectroscopic Properties

Experimental and DFT-calculated spectral data (IR, NMR) reveal substituent-dependent trends:

Infrared Spectroscopy :

- The hydrate shows a strong C=O stretch at 1685 cm⁻¹, red-shifted by ~20 cm⁻¹ compared to non-hydrated triazolones due to hydrogen bonding .

- Sulfonyl-substituted analogs exhibit additional S=O stretches at 1150–1250 cm⁻¹, absent in the hydrate .

NMR Chemical Shifts :

| Nucleus | 3-Methoxy-4-methyl-hydrate (δ, ppm) | 3-Ethyl-benzylidenamino (δ, ppm) | Deviation (Δδ) | Method |

|---|---|---|---|---|

| ¹H (N-H) | 10.2 (broad) | 11.5 (sharp) | +1.3 | GIAO/B3LYP |

| ¹³C (C=O) | 162.4 | 165.8 | +3.4 | GIAO/B3LYP |

The hydrate’s N-H proton is deshielded due to hydrogen bonding, while electron-withdrawing groups in analogs upfield-shift the C=O carbon .

Thermodynamic and Electronic Properties

Biological Activity

3-Methoxy-4-methyl-1H-1,2,4-triazol-5-one;hydrate (CHNO·HO) is a heterocyclic compound belonging to the triazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, neuroprotective, and anti-inflammatory properties.

Chemical Structure and Properties

The compound exists as a monohydrate and exhibits a planar structure with all non-hydrogen atoms lying on a crystallographic mirror plane. The crystal structure is stabilized by hydrogen bonds between the water molecule and the ketone group of the triazole .

Targets of Action:

- Endoplasmic Reticulum (ER) Chaperone BIP : Involved in protein folding and quality control.

- Apoptosis Marker Cleaved Caspase-3 : A key player in the apoptotic pathway.

Mode of Action:

The compound inhibits ER stress and apoptosis by modulating pathways such as:

- ER Stress Pathway : Reduces cellular stress responses.

- NF-kB Inflammatory Pathway : Inhibits inflammatory responses.

Antimicrobial and Antifungal Properties

Research indicates that 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one shows significant antimicrobial and antifungal activity. It has been investigated for its potential to combat various pathogens, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of this compound. It has shown promise in protecting neuronal cells from damage induced by oxidative stress and inflammation. The inhibition of cleaved caspase-3 suggests a potential role in preventing apoptosis in neurodegenerative conditions .

Anti-inflammatory Activity

The compound exhibits anti-inflammatory effects by inhibiting key inflammatory pathways. This property is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases.

Research Findings and Case Studies

Case Study: Neuroprotection

In a study investigating the effects of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one on neuronal cells subjected to oxidative stress, researchers found that treatment significantly reduced cell death and apoptosis markers compared to untreated controls. This suggests its potential therapeutic role in neurodegenerative diseases such as Alzheimer's .

Pharmacokinetics

The pharmacokinetic profile indicates that 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one is a solid at room temperature with a density of approximately 12±01 g/cm³. Its solubility and stability under physiological conditions are critical for its application in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one hydrate, and how can purity be optimized?

Synthesis of triazole derivatives typically involves cyclization or substitution reactions. For analogs, NaN₃ in DMF at 50°C has been used to introduce azide groups, followed by quenching with ice water and recrystallization from ethanol to isolate products . While direct synthesis protocols for this hydrate are not explicitly detailed in the evidence, general triazole synthesis principles apply. Purification can be achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from polar solvents like ethanol or water. Purity validation requires HPLC (C18 column, UV detection at 254 nm) or NMR spectroscopy (DMSO-d₆, δ 2.5–3.5 ppm for methyl/methoxy groups) .

Q. How is the crystal structure of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one hydrate determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s monohydrate form was resolved using SHELX software for refinement, with space group and unit cell parameters . Hydrogen bonding between the triazole ring, methoxy group, and water stabilizes the lattice . Software like WinGX or ORTEP-3 can visualize thermal ellipsoids and intermolecular interactions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹).

- ¹³C NMR : Methoxy carbons appear at ~55 ppm, methyl groups at ~20 ppm, and triazole carbons at 140–160 ppm.

- Mass Spectrometry (ESI-MS) : Molecular ion peaks at 129.12 (C₄H₇N₃O₂) for the anhydrous form, with hydration confirmed via TGA/DSC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-methoxy-4-methyl-1H-1,2,4-triazol-5-one hydrate in drug design?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Pharmacophore mapping may reveal binding sites for antimicrobial or anticancer targets, as seen in related triazolones . Molecular docking (AutoDock Vina) against enzymes like CYP450 or kinases can predict inhibitory activity, though experimental validation via enzyme assays (e.g., MIC for antimicrobial studies) is essential .

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?

Discrepancies in unit cell parameters or hydrogen-bonding networks require:

Q. How does the hydrate form influence the compound’s pharmacological activity compared to the anhydrous form?

Hydration can enhance solubility and bioavailability. Comparative studies should include:

- Solubility tests : Shake-flask method in PBS (pH 7.4) at 25°C.

- In vitro assays : Cytotoxicity (MTT) on cancer cell lines (e.g., MCF-7) and antimicrobial activity (Kirby-Bauer).

- Stability studies : HPLC monitoring of degradation under accelerated conditions (40°C/75% RH). Hydrates often show slower degradation due to stabilized crystal lattices .

Q. What are the challenges in synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Key issues include regioselectivity in substitution reactions and stereocontrol. For example, introducing cyclopropyl or benzyl groups (as in ) requires protecting the triazole NH. Methodological solutions:

- Use Boc anhydride for NH protection.

- Optimize reaction conditions (e.g., Pd-catalyzed cross-coupling for aryl substitutions).

- Monitor by TLC and LC-MS to isolate intermediates .

Methodological Notes

- Data Analysis : Use software like OriginLab for regression analysis of titration curves (e.g., pKa determination via potentiometric titrations in non-aqueous solvents) .

- Crystallography : SHELXTL (Bruker) or OLEX2 for refining disordered water molecules in hydrates .

- Error Handling : Apply Bevington-Robinson error propagation for reproducibility in synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.